molecular formula C7H6BNO2S B13964290 Thieno[3,2-b]pyridin-7-ylboronic acid

Thieno[3,2-b]pyridin-7-ylboronic acid

Cat. No.: B13964290
M. Wt: 179.01 g/mol
InChI Key: ZCRLQDWVRFMLJW-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-7-ylboronic acid is a valuable boronic acid derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The thieno[3,2-b]pyridine scaffold is an attractive core structure in the development of potent and highly selective kinase inhibitors . Research indicates this scaffold can yield inhibitors that act as ATP-competitors while being non-ATP-mimetic, anchoring in the kinase back pocket to achieve high kinome-wide selectivity . This scaffold has also been successfully employed as a core replacement in the discovery of novel, brain-penetrant negative allosteric modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGlu5), a target for disorders like Parkinson's disease and pain . Furthermore, thieno[3,2-b]pyridine derivatives are being explored for the treatment of Huntington's disease as potential huntingtin (HTT) protein level reducers . As a boronic acid, this compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing carbon-carbon bonds to create diverse biaryl structures for biological screening. This product is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, drugs, or cosmetics.

Properties

Molecular Formula

C7H6BNO2S

Molecular Weight

179.01 g/mol

IUPAC Name

thieno[3,2-b]pyridin-7-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)5-1-3-9-6-2-4-12-7(5)6/h1-4,10-11H

InChI Key

ZCRLQDWVRFMLJW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=NC=C1)C=CS2)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of B-thieno[3,2-b]pyridin-7-ylboronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.

Mechanism of Action

The primary mechanism of action for B-thieno[3,2-b]pyridin-7-ylboronic acid in chemical reactions involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling. This reaction proceeds via oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center, which then couples with an electrophilic partner.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Boronic Acid Position Key Features Applications
This compound Thiophene-Pyridine Fused 7 N-heterocyclic, π-conjugated Organic semiconductors, drugs
4-(Trifluoromethyl)phenylboronic acid Phenyl Para Electron-deficient phenyl ring Liquid crystals, catalysts
Thieno[3,2-b]thiophene-2,5-diyl)diboronic acid Thiophene-Thiophene Fused 2,5 Dual boronic acids, extended conjugation Conjugated polymers
3-Boric Acid Thiophene Thiophene 3 Simple monocyclic structure Intermediate synthesis

Research Findings and Insights

  • Thermal Stability: Thieno-fused boronic acids exhibit moderate thermal stability (decomposition above 200°C), as seen in related compounds like ethyl 3-amino-9-aryl pyridothienopyrimidines (melting points 204–209°C) .

Q & A

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?

  • Methodological Answer : Variability may stem from purification methods (column chromatography vs. recrystallization) or trace moisture deactivating catalysts. Replicate experiments under inert atmospheres (argon/glovebox) and standardize workup protocols. Cross-validate yields using orthogonal techniques (e.g., gravimetric analysis vs. HPLC) .

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